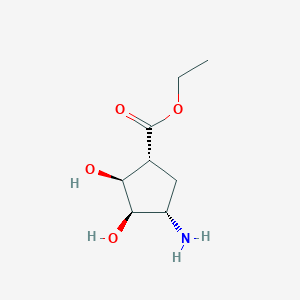
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate, commonly known as EDAC, is a chemical compound with a cyclopentane ring structure. It has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry due to its ability to react with carboxylic acids and amino groups.
Wirkmechanismus
The mechanism of action of EDAC involves the formation of stable amide bonds between carboxylic acids and amino groups. This reaction is catalyzed by EDAC, which acts as a coupling agent. The resulting peptides and proteins have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
EDAC is commonly used in the laboratory to synthesize peptides and proteins for biochemical and physiological studies. The resulting peptides and proteins have a wide range of effects, including enzyme inhibition, receptor activation, and protein-protein interactions. These effects are essential for understanding the biochemical and physiological processes that occur in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
EDAC has several advantages for laboratory experiments. It is a highly efficient coupling agent that can be used to synthesize peptides and proteins with high yields and purity. It is also relatively inexpensive and easy to obtain. However, EDAC has some limitations, including its toxicity and potential side effects. It is important to use EDAC with caution and follow proper safety protocols when handling this chemical.
Zukünftige Richtungen
There are several future directions for research on EDAC. One area of interest is the development of new coupling agents that are more efficient and less toxic than EDAC. Another area of interest is the use of EDAC in the synthesis of novel peptides and proteins with potential therapeutic applications. Additionally, further studies are needed to understand the biochemical and physiological effects of peptides and proteins synthesized using EDAC. Overall, EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry, and further research in this area is warranted.
Conclusion:
In conclusion, EDAC is a chemical compound with a cyclopentane ring structure that has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. The resulting peptides and proteins have a wide range of biochemical and physiological effects, including enzyme inhibition, receptor activation, and protein-protein interactions. EDAC has several advantages for laboratory experiments, but also has some limitations. Further research in this area is warranted, and EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry.
Synthesemethoden
EDAC can be synthesized through the reaction of ethyl chloroformate with L-threonine, followed by the addition of ammonia. The resulting product is then purified through recrystallization. This method is commonly used in the laboratory to obtain pure EDAC for research purposes.
Wissenschaftliche Forschungsanwendungen
EDAC has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. It reacts with carboxylic acids and amino groups to form stable amide bonds, which are essential for the formation of peptides and proteins.
Eigenschaften
IUPAC Name |
ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(12)4-3-5(9)7(11)6(4)10/h4-7,10-11H,2-3,9H2,1H3/t4-,5+,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHIMATPXBNSW-JRTVQGFMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)


![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)